7-Azaspiro[3.5]nonane

FAAH Inhibition Pain Neurological Disorders

Choose 7-Azaspiro[3.5]nonane as a validated spirocyclic building block to replace flexible amines. Its rigid [3.5]-spiro core (zero rotatable bonds) provides a unique 3D vector for substituents, enabling potent FAAH inhibitors (kinact/Ki >1500 M⁻¹s⁻¹), GPR119 agonists (EC50 4 nM), and improved safety margins (up to 5× LD50 increase vs. piperidine). Ideal for CNS drug discovery and fragment-based screening. Bulk quantities available upon request.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 766-34-7
Cat. No. B1258813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonane
CAS766-34-7
Synonyms7-azaspiro(3.5)nonane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCNCC2
InChIInChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2
InChIKeyBSQKGAVROUDOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azaspiro[3.5]nonane (CAS 766-34-7) Procurement Guide: Structural and Physicochemical Properties


7-Azaspiro[3.5]nonane (CAS 766-34-7) is a spirocyclic secondary amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . Its core structural feature is a spiro junction connecting a cyclobutane ring to a piperidine ring, creating a rigid, three-dimensional scaffold with zero rotatable bonds . This constrained geometry distinguishes it from flexible, monocyclic amines like piperidine. The predicted XLogP3 value is 1.80, indicating moderate lipophilicity , while the predicted boiling point is 186.1±8.0 °C at 760 mmHg .

Why 7-Azaspiro[3.5]nonane Cannot Be Replaced by Simple Piperidine Analogs in Drug Discovery


7-Azaspiro[3.5]nonane is not a simple piperidine replacement. Its rigid spirocyclic framework dictates a unique three-dimensional vector for substituents, which is fundamentally different from the flexible, planar geometry of monocyclic amines like piperidine . This constrained topology results in a distinct physicochemical profile, such as zero rotatable bonds versus piperidine's flexibility, which can profoundly impact target binding, selectivity, and pharmacokinetic properties [1]. Generic substitution with a flexible amine would likely alter the bioactive conformation and abolish the specific spatial orientation required for interactions observed in target engagement studies [2].

Quantitative Comparator Data for 7-Azaspiro[3.5]nonane Scaffold Selection


Superior FAAH Inhibitory Potency Compared to Other Spirocyclic Cores

In a head-to-head scaffold screening study, the 7-azaspiro[3.5]nonane core, when derivatized, demonstrated FAAH inhibitory potency with kinact/Ki values exceeding 1500 M⁻¹s⁻¹. This clearly distinguished it from other spirocyclic cores evaluated in the same study, which exhibited significantly lower potency [1].

FAAH Inhibition Pain Neurological Disorders

Rigidity and Conformational Restriction: Zero Rotatable Bonds vs. Flexible Amine Analogs

The 7-azaspiro[3.5]nonane scaffold has zero rotatable bonds, a consequence of its spirocyclic structure. This is a stark contrast to flexible, monocyclic amines like piperidine or N-methylcyclohexylamine, which possess rotatable bonds and greater conformational freedom .

Scaffold Design Conformational Restriction Medicinal Chemistry

Preclinical Validation of GPR119 Agonist Activity and In Vivo Glucose Lowering

Derivatives of 7-azaspiro[3.5]nonane have been optimized to potent GPR119 agonists. The lead compound 54g demonstrated a favorable PK profile in Sprague-Dawley rats and a significant glucose-lowering effect in a diabetic rat model [1]. A related spirocyclic GPR119 agonist, compound 17, exhibited an EC50 of 4 nM with no CYP inhibition (IC50 >10 μM) [2]. While not a direct comparator to a different core, this establishes a high potency benchmark for this chemical series.

GPR119 Agonist Type 2 Diabetes In Vivo Pharmacology

Demonstrated Utility as a Core Scaffold for CNS-Penetrant FAAH Inhibitor PF-04862853

Optimization of the 7-azaspiro[3.5]nonane urea series led to the discovery of PF-04862853, an orally efficacious FAAH inhibitor for pain. This compound, based on the 7-azaspiro[3.5]nonane core, demonstrated favorable CNS drug-like properties and oral efficacy in animal pain models [1]. This represents a significant advancement from the initial lead scaffold identification.

CNS Drug Discovery FAAH Inhibition Pain Management

Potential for Reduced Cardiotoxicity in Spirocyclic Amine Scaffolds vs. Piperidine Analogs

A study on local anesthetics demonstrated that replacing a central piperidine ring with spirocyclic moieties resulted in analogues with significantly lower toxicity. The lethal doses increased by 1.3-, 2.2-, and 5.0-fold for the three spirocyclic structures tested compared to the parent piperidine-containing drug [1]. While this study used aza-spirocycles (including azetidine-based spirocycles) and not specifically 7-azaspiro[3.5]nonane, it provides class-level evidence that spirocyclic amines can offer a superior safety margin over piperidines by mitigating cardiotoxicity, as indicated by reduced QRS widening in isolated guinea pig hearts.

Cardiotoxicity Drug Safety Scaffold Replacement

Optimal Use Cases for 7-Azaspiro[3.5]nonane in Scientific and Industrial Procurement


Scaffold for CNS-Penetrant FAAH Inhibitor Development

Procure 7-azaspiro[3.5]nonane as a validated starting material for synthesizing potent, orally bioavailable, and CNS-penetrant FAAH inhibitors for pain and neurological disorders. The scaffold's demonstrated high FAAH inhibitory potency (kinact/Ki > 1500 M⁻¹s⁻¹) and the successful optimization to clinical candidate PF-04862853 [1] make it a lower-risk choice compared to unvalidated spirocyclic cores.

Design of Conformationally Restricted GPR119 Agonists

Utilize the rigid 7-azaspiro[3.5]nonane core to design and synthesize potent GPR119 agonists for type 2 diabetes. The scaffold has been shown to yield compounds with low nanomolar EC50 values (e.g., 4 nM) and favorable in vivo glucose-lowering effects in diabetic rat models [2], providing a clear precedent for achieving both in vitro potency and in vivo efficacy.

A Piperidine Bioisostere for Mitigating Cardiotoxicity Risks

In lead optimization programs where a piperidine ring is present, procure 7-azaspiro[3.5]nonane as a potential bioisostere to reduce cardiotoxicity liabilities. Evidence from related spirocyclic systems shows significant improvements in safety margins, with up to a 5-fold increase in lethal dose compared to piperidine-containing compounds [3], offering a rational strategy to enhance drug safety.

Fragment-Based Drug Discovery Targeting Neurological Proteins

Employ 7-azaspiro[3.5]nonane as a privileged fragment or core scaffold in fragment-based drug discovery campaigns targeting neurological targets such as the M4 muscarinic acetylcholine receptor [4]. Its rigid, three-dimensional structure with zero rotatable bonds provides a unique and defined vector for fragment growing and linking, increasing the likelihood of generating selective and potent tool compounds or leads.

Technical Documentation Hub

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